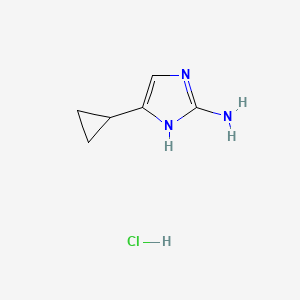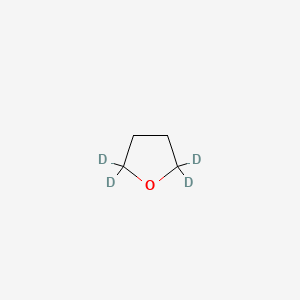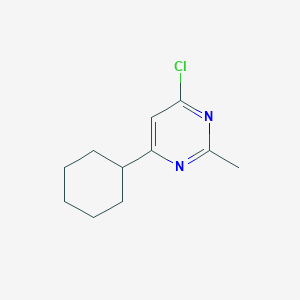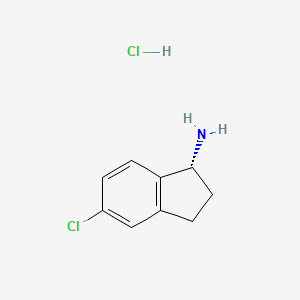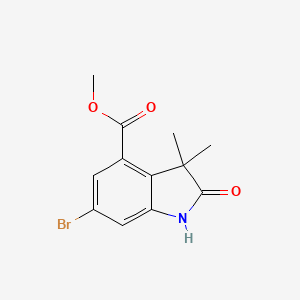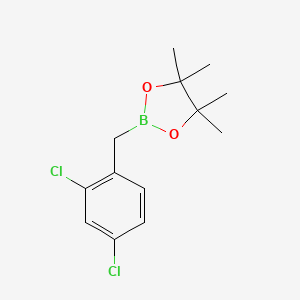
2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
“2,4-Dichlorobenzyl alcohol” is a constituent of commercially available lozenges for acute sore throat caused by upper respiratory tract infections . It is also known as an organic building block containing an isocyanate group .
Synthesis Analysis
A method for synthesizing the 2,4-dichlorobenzoyl chloride, which is an important organic synthesis intermediate, has been described in a patent . Another approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported .
Molecular Structure Analysis
The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.03 . The molecular weight of “2,4-Dichlorobenzyl chloride” is 195.47 .
Physical And Chemical Properties Analysis
The density of “2,4-Dichlorobenzyl chloride” is 1.407 g/mL at 25 °C . The boiling point is 248 °C .
Aplicaciones Científicas De Investigación
- Application: 2,4-Dichlorobenzyl alcohol is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils . It’s used as an antiseptic to kill bacteria and viruses associated with mouth and throat infections .
- Method: The compound is incorporated into lozenges which are then consumed to alleviate throat discomfort .
- Results: It’s found to be effective in deactivating certain viruses like Respiratory syncytial virus and SARS-Cov .
Antiseptic in Throat Lozenges
Research Use
- Application: 2,4-Dichlorobenzyl alcohol is used as a microbicide . Microbicides are substances that can be applied inside the vagina or rectum to protect against sexually transmitted infections (STIs) including HIV .
- Method: The compound is incorporated into products that are applied to the areas of potential exposure .
- Results: It’s found to be effective in deactivating certain bacteria and viruses .
- Application: A compound similar to “2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, namely “2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” is available for purchase for research purposes .
- Method & Results: Specific methods and results can vary greatly depending on the exact nature of the research .
Microbicides
Research Chemical
- Application: Alcohols, including some 2,4-Dichlorobenzyl compounds, are generally characterized as solvents possessing lipophilic properties as well as some degree of hydrophilicity due to the hydroxyl group . They are more soluble in body fluids and take longer to eliminate than molecules devoid of hydrophilicity .
- Method: These properties make them useful in various chemical processes as solvents .
- Results: The effectiveness of alcohols increases with their molecular weight .
- Application: Lower alcohols, including some 2,4-Dichlorobenzyl compounds, are chiefly employed for disinfecting hands and surfaces .
- Method: The compound is incorporated into products that are applied to the areas of potential exposure .
- Results: Alcohols are characterized by acting at a quick rate but only in comparatively high concentrations, preferably in the presence of water .
Solvent Properties
Disinfectants
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXXCUJAVXQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




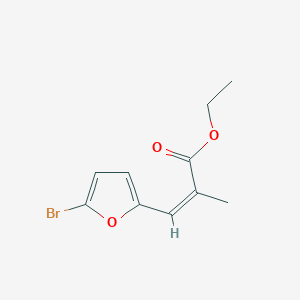
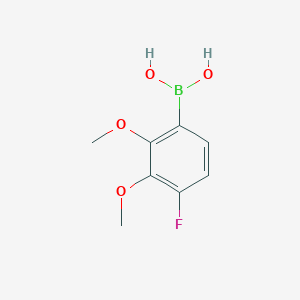
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

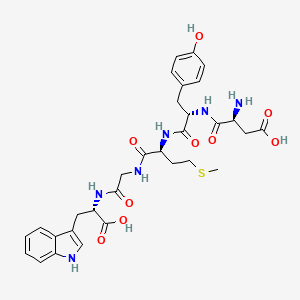
![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)
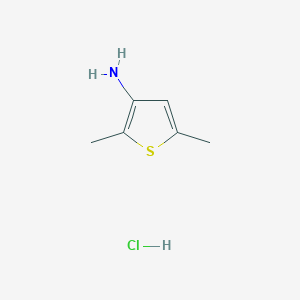
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)
